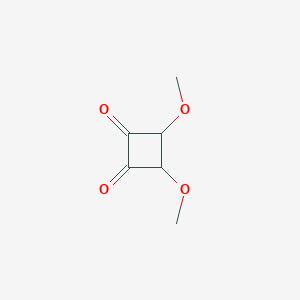
tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-iodopyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-iodopyridin-2-yl)carbamate: is a complex organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a tert-butoxycarbonyl group, and a pyridine ring substituted with fluorine and iodine atoms. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-iodopyridin-2-yl)carbamate typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-iodopyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar solvents.
Coupling Reactions: Palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in dichloromethane.
Major Products: The major products formed from these reactions include substituted pyridines, coupled aromatic compounds, and free amines after deprotection .
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-iodopyridin-2-yl)carbamate is used as a building block for the construction of more complex molecules.
Biology and Medicine: The compound’s ability to form stable carbamate linkages makes it useful in the design of prodrugs and enzyme inhibitors. It can be employed in the development of novel therapeutic agents targeting specific enzymes or receptors .
Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique structural features enable the creation of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-iodopyridin-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor by forming covalent bonds with the active site of the enzyme, thereby blocking its activity. The presence of the Boc group provides stability and prevents premature degradation, allowing the compound to reach its target site effectively .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
Uniqueness: tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-iodopyridin-2-yl)carbamate is unique due to the presence of both fluorine and iodine substituents on the pyridine ring. This dual substitution imparts distinct electronic and steric properties, enhancing its reactivity and specificity in chemical reactions. Additionally, the Boc group provides stability and facilitates its use in various synthetic applications .
Properties
Molecular Formula |
C15H20FIN2O4 |
|---|---|
Molecular Weight |
438.23 g/mol |
IUPAC Name |
tert-butyl N-(3-fluoro-4-iodopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C15H20FIN2O4/c1-14(2,3)22-12(20)19(13(21)23-15(4,5)6)11-10(16)9(17)7-8-18-11/h7-8H,1-6H3 |
InChI Key |
FPPMYMKQYKNTLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=CC(=C1F)I)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


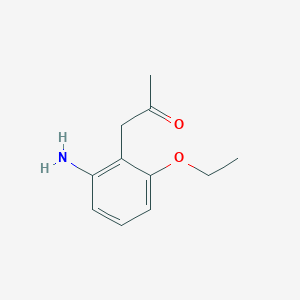
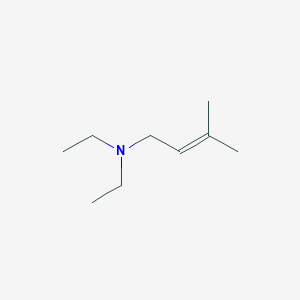
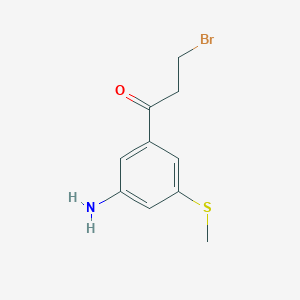

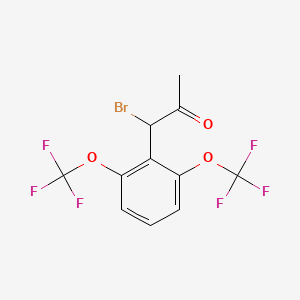

![7-Chloro-5-(2,6-dichlorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14069860.png)
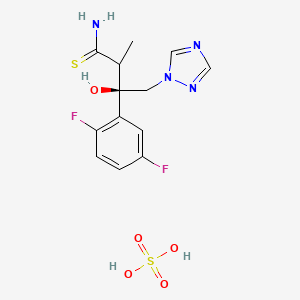
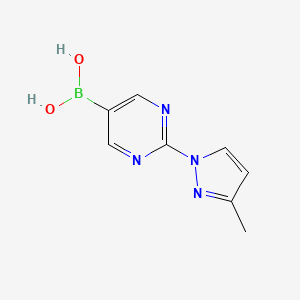


![1-Decyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14069889.png)
![Benzo[c]thiophen-4(5H)-one, 5-[(dimethylamino)methylene]-6,7-dihydro-3-(methylthio)-](/img/structure/B14069893.png)
